Acarbose Tridecaacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acarbose Tridecaacetate is a derivative of Acarbose, a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, which are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .

Synthesis Analysis

The complete biosynthetic pathway to Acarbose has been reported . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of Acarbose by promoting the expression of acbB and acbD . Some genes with low expression levels in the Acarbose biosynthesis gene cluster were overexpressed, resulting in a significant increase in Acarbose yield .

Molecular Structure Analysis

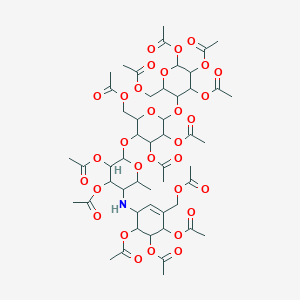

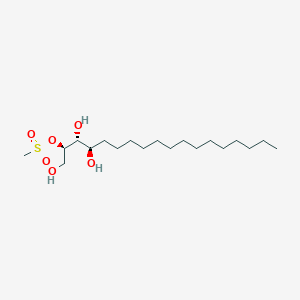

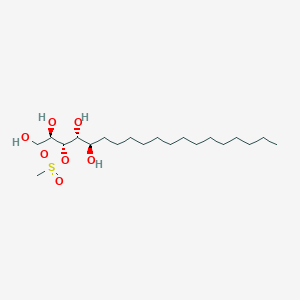

The molecular structure of Acarbose Tridecaacetate is represented by the molecular formula C51H69NO31 .

Chemical Reactions Analysis

Acarbose is produced from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose by the glycosyltransferase AcbI . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .

Physical And Chemical Properties Analysis

The molecular weight of Acarbose Tridecaacetate is 1192.08 . More detailed physical and chemical properties may be found in the Safety Data Sheet .

科学的研究の応用

Diabetes Management

Acarbose is widely used in the management of type 2 diabetes . It’s an α-glucosidase inhibitor that helps control blood sugar levels by slowing down the breakdown of carbohydrates and reducing the absorption of glucose in the body . This helps to prevent spikes in blood sugar levels after meals, making it a valuable option for managing type 2 diabetes .

Cardiovascular Benefits

Acarbose has been shown to offer cardiovascular benefits . It can reduce cardiovascular complications in individuals with type 2 diabetes and prevent hypertension and cardiovascular disease in individuals with impaired glucose tolerance . This makes it a potentially valuable tool in managing cardiovascular health in these populations .

Prediabetes Treatment

Acarbose is the only oral antidiabetes agent approved for the treatment of prediabetes . It can help improve clinical management across the dysglycaemic disease continuum, potentially preventing the development of type 2 diabetes and associated complications .

Obesity Treatment

Inhibition of alpha-glucosidases by inhibitors like Acarbose can slow the breakdown and release of sugars into the bloodstream, which can be used as therapeutic agents in the treatment of obesity .

Production by Marine Bacteria

Acarbose-like compounds have been isolated from a novel marine bacterium, Arthrobacter enclensis . This suggests that marine bacteria could potentially be used for the production of Acarbose and similar compounds .

Rheumatoid Arthritis Risk Reduction

Acarbose has been found to decrease some inflammatory parameters in diabetic patients, which could potentially reduce the risk of rheumatoid arthritis . This suggests that Acarbose could have potential applications in the management of autoimmune diseases .

作用機序

Target of Action

Acarbose Tridecaacetate, also known as Acarbose, is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines . It primarily targets both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, including intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .

Mode of Action

Acarbose competitively and reversibly inhibits its targets, the alpha-glucosidase enzymes . This inhibition prevents the metabolism and subsequent absorption of dietary carbohydrates, thereby reducing postprandial blood glucose and insulin levels . The inhibitory potency appears to follow a rank order of glucoamylase > sucrase > maltase > isomaltase .

Biochemical Pathways

The C7-cyclitol unit of acarbose originates from 2-epi-5-epi-valiolone (EEV), a cyclization product of the pentose phosphate pathway intermediate sedoheptulose 7-phosphate (SH7P) . This cyclization reaction is catalyzed by a dehydroquinate synthase (DHQS)-like enzyme . The final assembly process is catalyzed by a pseudoglycosyltransferase enzyme, AcbS, which is a homologue of AcbI but catalyzes the formation of a non-glycosidic C-N bond .

Pharmacokinetics

Acarbose has a unique pharmacokinetic profile. Less than 2% of the drug is absorbed as an active drug, while about 35% is absorbed as metabolites . It is metabolized exclusively via the gastrointestinal tract, principally by intestinal bacteria and digestive enzymes . The drug is excreted in urine (~34% as inactive metabolites, <2% parent drug and active metabolite) and feces (~51% as unabsorbed drug) . The time to peak for the active drug is approximately 1 hour, and the elimination half-life is about 2 hours .

Result of Action

The primary result of acarbose’s action is a reduction in postprandial hyperglycemia, area under the glucose concentration-time curve, and glycosylated hemoglobin . Other effects include a reduction in postprandial insulin and variable changes in plasma lipid concentrations . In placebo-controlled trials, acarbose caused significant improvements in glycemic control indicators, including glycosylated hemoglobin .

Action Environment

The action of acarbose can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, as it is used in conjunction with diet and exercise for the management of glycemic control in patients with type 2 diabetes . Furthermore, the drug’s action may be less effective when used in conjunction with intestinal adsorbents and digestive enzyme preparations . It’s also worth noting that acarbose may affect the bioavailability of other drugs, such as metformin .

Safety and Hazards

将来の方向性

Acarbose, the parent compound of Acarbose Tridecaacetate, has been used to treat type 2 diabetes for about 30 years . With the rise of type 2 diabetes worldwide, the market demand for Acarbose has also increased . Future research may focus on improving the biosynthesis of Acarbose and its derivatives, as well as exploring their potential therapeutic applications .

特性

IUPAC Name |

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-methyl-5-[[4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPYMLFJKYFQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69NO31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acarbose Tridecaacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)